molecular formula C15H23N3O4S B1682626 Levosulpiride CAS No. 23672-07-3

Levosulpiride

Cat. No.: B1682626
CAS No.: 23672-07-3
M. Wt: 341.4 g/mol
InChI Key: BGRJTUBHPOOWDU-NSHDSACASA-N
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Description

Levosulpiride is a substituted benzamide derivative and a selective dopamine D2 receptor antagonist. It is the (S)-(-)-enantiomer of sulpiride and is known for its prokinetic and antipsychotic properties. This compound is used in the treatment of various conditions such as dyspepsia, irritable bowel syndrome, schizophrenia, and depression .

Mechanism of Action

Target of Action

Levosulpiride, a potent prokinetic agent of the benzamide class, primarily targets dopamine D2 receptors and exhibits 5HT4 agonism . These receptors are located on both the central and peripheral nervous systems . The dopamine D2 receptors are primarily involved in the regulation of movement, emotion, motivation, and the feeling of pleasure.

Mode of Action

This compound acts as a selective antagonist of the dopamine D2 receptors This blockade of dopamine D2 receptors can increase the release of acetylcholine, a chemical messenger that increases the movement of the stomach and intestines, and prevents reflux .

Biochemical Pathways

For instance, it can increase gastrointestinal motility and reduce symptoms of dyspepsia . It’s also suggested that this compound may have mood-elevating properties .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). In a study, it was found that after a single dose of 25 mg this compound, the mean peak plasma concentration (Cmax) was 441 ng/mL, the mean area under the concentration-time curve from 0 to 36 h (AUC0-36) was 1724 ng h/mL, and the mean elimination half-life (t1/2) was 7.0 h .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of dopamine D2 receptor activity. By blocking these receptors, this compound can alter various dopamine-mediated physiological processes. This can lead to increased gastrointestinal motility, reduced symptoms of dyspepsia, and potential mood elevation .

Biochemical Analysis

Biochemical Properties

Levosulpiride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a selective antagonist of dopamine D2 receptors and a 5-HT4 agonist . By blocking dopamine D2 receptors, this compound inhibits the release of dopamine, which is crucial in managing psychotic symptoms and gastrointestinal motility . Additionally, this compound’s interaction with 5-HT4 receptors enhances acetylcholine release, promoting gastrointestinal motility .

Cellular Effects

This compound influences various cellular processes and cell types. It affects cell signaling pathways by blocking dopamine D2 receptors, leading to reduced dopamine synthesis and release . This action impacts gene expression and cellular metabolism, particularly in the central nervous system and gastrointestinal tract . This compound’s prokinetic effects are attributed to its ability to enhance acetylcholine release, which improves gastrointestinal motility and reduces symptoms of dyspepsia .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to dopamine D2 receptors and acting as an antagonist . This binding inhibits dopamine’s action, reducing its synthesis and release . This compound also acts as a 5-HT4 agonist, promoting acetylcholine release and enhancing gastrointestinal motility . These interactions result in the compound’s antipsychotic, antidepressant, and prokinetic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that this compound remains stable and effective over extended periods . Long-term use of this compound has demonstrated sustained improvements in gastrointestinal motility and psychotic symptoms .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been effective in improving gastrointestinal motility and reducing psychotic symptoms . Higher doses may lead to adverse effects such as dystonia and other movement disorders . It is crucial to determine the optimal dosage to balance efficacy and minimize potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with dopamine D2 receptors and 5-HT4 receptors . These interactions influence metabolic flux and metabolite levels, particularly in the central nervous system and gastrointestinal tract .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s distribution is influenced by its binding to dopamine D2 receptors and 5-HT4 receptors, which determine its localization and accumulation in specific tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic use .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with dopamine D2 receptors and 5-HT4 receptors . These interactions direct this compound to specific compartments or organelles within cells, influencing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Levosulpiride can be synthesized through the resolution of racemic sulpiride. One method involves using methyl alcohol and N,N-dimethylformamide as solvents, with ferric oxide as a catalyst under ultrasound conditions. This process results in the crystallization of this compound dihydrate .

Industrial Production Methods: The industrial production of this compound involves the chemical synthesis and resin post-split method. The process includes the use of specific solvents and ultrasound conditions to achieve high yield and purity. The method is designed to be cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Levosulpiride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts such as ferric oxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound include its various derivatives and enantiomers. These products are used in different pharmaceutical formulations to treat a range of medical conditions .

Scientific Research Applications

Levosulpiride has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry In medicine, it is used to treat conditions such as dyspepsia, irritable bowel syndrome, schizophrenia, and depressionIn biology, it is used to understand the mechanisms of dopamine receptor antagonism and its effects on the central nervous system .

Comparison with Similar Compounds

Levosulpiride is compared with other benzamide derivatives such as metoclopramide, tiapride, and sultopride. While all these compounds share similar pharmacological properties, this compound is unique in its selective antagonism of dopamine D2 receptors and its additional prokinetic effects. This makes this compound particularly effective in treating gastrointestinal disorders and certain psychiatric conditions .

List of Similar Compounds:
  • Metoclopramide
  • Tiapride
  • Sultopride
  • Sulpiride
  • Veralipride

This compound stands out due to its specific receptor selectivity and dual action as both a dopamine antagonist and a prokinetic agent.

Properties

IUPAC Name

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRJTUBHPOOWDU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042583
Record name N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23672-07-3
Record name Levosulpiride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23672-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levosulpiride [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levosulpiride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide
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Record name N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamid
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Record name LEVOSULPIRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Levosulpiride?

A1: this compound is a selective dopamine D2 receptor antagonist. [, , , ] It binds to these receptors, primarily in the gut and brain, blocking the action of dopamine. [, , ]

Q2: How does this compound's D2 receptor antagonism translate to its therapeutic effects in the gastrointestinal tract?

A2: By blocking D2 receptors in the gut, this compound enhances acetylcholine release, which promotes gastric motility and coordination between the stomach and duodenum. [] This can alleviate symptoms associated with functional dyspepsia and gastroparesis, particularly in individuals with delayed gastric emptying. [, , ]

Q3: this compound is also recognized for its antipsychotic effects. What is the basis for this action?

A3: this compound's antipsychotic effects are attributed to its D2 receptor antagonism in the mesolimbic pathway of the brain. [, ] By modulating dopaminergic activity in this region, it can help manage symptoms associated with schizophrenia. []

Q4: Does this compound influence prolactin levels?

A4: Yes, as a dopamine D2 receptor antagonist, this compound can lead to hyperprolactinemia. [, ] This is because dopamine normally inhibits prolactin release. []

Q5: What is the significance of this compound's effect on prolactin in the context of diabetic retinopathy?

A5: Research suggests that prolactin possesses protective properties against diabetic retinopathy. [] this compound, by elevating prolactin levels, promotes the accumulation of vasoinhibin in the vitreous humor of patients with proliferative diabetic retinopathy. [, ] Vasoinhibin, a fragment of prolactin, exhibits antiangiogenic properties, potentially counteracting the progression of the disease. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C15H23N3O4S and a molecular weight of 341.43 g/mol.

Q7: Are there spectroscopic techniques employed to characterize this compound?

A7: Yes, Fourier transform infrared (FTIR) spectroscopy has been utilized to analyze this compound both in its raw material form and in tablet formulations. [] This technique exploits the characteristic absorption of infrared radiation by chemical bonds to identify and quantify the compound. []

Q8: The provided research does not delve into Material Compatibility and Stability, Catalytic Properties, Computational Chemistry, and SAR. Why is this information not included in the Q&A?

A8: The scientific papers provided primarily focus on this compound's pharmacological properties, clinical applications, and analytical methods. As there is no mention of these specific aspects in the provided research, the Q&A does not address them.

Q9: What is known about the stability of this compound?

A9: Studies have investigated this compound's stability under various stress conditions, including acidic, alkaline, oxidative, photolytic, dry heat, and wet hydrolysis. [, ] These studies aim to understand its degradation pathways and develop stable formulations. [, ]

Q10: What formulation strategies have been explored to improve this compound's delivery and bioavailability?

A10: To enhance its therapeutic potential, researchers have investigated various delivery systems for this compound, including:

  • Solid Lipid Nanoparticles (SLNs): this compound-loaded SLNs exhibited improved solubility and a 3-fold enhancement in bioavailability compared to the commercial product. [] This suggests that SLNs could be a promising strategy for enhancing the drug's therapeutic efficacy.
  • Liquid Suppositories: This formulation demonstrated improved bioavailability in rats compared to this compound suspension. [] Liquid suppositories offer advantages such as ease of administration and rapid gelation at body temperature, potentially making them a viable alternative to conventional oral formulations.
  • Thiolated Chitosan Microneedle Patches (LS-TC-MNPs): This novel approach has shown promising results in enhancing this compound's transdermal delivery. [] LS-TC-MNPs demonstrated good skin biocompatibility and significantly improved pharmacokinetics in comparison to oral this compound dispersion, suggesting their potential for enhanced therapeutic outcomes. []

Q11: The provided research does not delve into SHE Regulations. Why is this information not included in the Q&A?

A11: The scientific papers provided primarily focus on this compound's pharmacological properties, clinical applications, and analytical methods. As there is no mention of SHE Regulations in the provided research, the Q&A does not address them.

Q12: What is the typical route of administration for this compound, and how is it absorbed?

A12: this compound is commonly administered orally. [, , ] It is absorbed from the gastrointestinal tract, although its absorption can be slow and incomplete. [, ] Intramuscular injections have also been studied, particularly in acute settings. [, ]

Q13: What is the half-life of this compound?

A13: this compound has a relatively short half-life of approximately 6 hours. [, ] This short half-life necessitates multiple daily doses to maintain therapeutic levels. []

Q14: How is this compound metabolized, and what are the primary routes of excretion?

A14: While the provided research doesn't delve into specific metabolic pathways, it does indicate that this compound is primarily metabolized in the liver. Excretion occurs mainly through the kidneys. []

Q15: What in vitro and in vivo models have been used to study this compound's efficacy?

A15: Several studies have investigated the efficacy of this compound using:

  • In vitro models: Endothelial cell cultures have been employed to demonstrate the antiangiogenic effects of vasoinhibin, a prolactin fragment whose levels are increased by this compound. []
  • Animal Models: Rats have been used to evaluate the pharmacokinetics and bioavailability of different this compound formulations, including liquid suppositories and thiolated chitosan microneedle patches. [, ]
  • Clinical Trials: Numerous clinical trials, including randomized controlled trials, have assessed this compound's efficacy in various conditions:
    • Functional Dyspepsia: Studies have consistently shown that this compound significantly improves symptoms, particularly in patients with delayed gastric emptying. [, , ]
    • Diabetic Gastroparesis: this compound has demonstrated efficacy in accelerating gastric emptying and improving glycemic control in patients with diabetic gastroparesis. [, ]
    • Diabetic Retinopathy: A phase 2 clinical trial is currently underway to evaluate the therapeutic potential of this compound in diabetic retinopathy based on its ability to elevate prolactin and vasoinhibin levels in the vitreous humor. [, ]

Q16: What is known about the development of resistance to this compound?

A16: The provided research does not specifically address the development of resistance to this compound.

Q17: What are the known side effects and safety concerns associated with this compound?

A17: While generally well-tolerated, this compound can cause side effects, some of which can be serious. These include:

  • Extrapyramidal Symptoms (EPS): As a dopamine antagonist, this compound may induce EPS, particularly in elderly patients and those with chronic kidney disease. [, , , ] These symptoms, which can include tremors, rigidity, and involuntary movements, are often reversible upon discontinuation of the drug. []
  • Hyperprolactinemia: Elevated prolactin levels, while potentially beneficial in diabetic retinopathy, can lead to side effects like menstrual irregularities, galactorrhea (breast milk production), and sexual dysfunction. []
  • Other Side Effects: Less common side effects may include drowsiness, fatigue, headache, and gastrointestinal disturbances. []

Q18: Are there specific drug delivery strategies being explored to target this compound to specific tissues?

A18: Yes, research is ongoing to develop targeted drug delivery systems for this compound, such as: * Thiolated chitosan microneedle patches, designed for enhanced transdermal delivery, hold promise for achieving localized drug delivery and potentially minimizing systemic side effects. []

Q19: What analytical methods are commonly used to quantify this compound?

A19: Several analytical techniques have been employed for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): Both standard HPLC and RP-HPLC methods have been developed and validated for determining this compound concentrations in plasma and pharmaceutical formulations. [, , ]
  • Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method has been utilized to measure this compound levels in human plasma for pharmacokinetic studies. [, ]
  • UV Spectrophotometry: This technique, including derivative spectrophotometry, offers a simple and cost-effective method for quantifying this compound in pharmaceutical formulations. [, , ]
  • High-Performance Thin Layer Chromatography (HPTLC): This technique enables the separation and quantification of this compound in pharmaceutical dosage forms. []

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